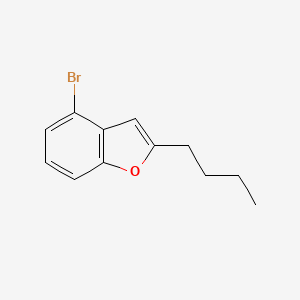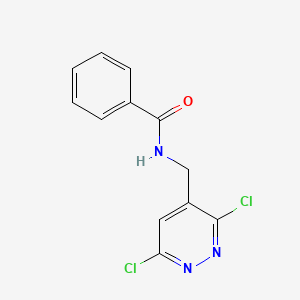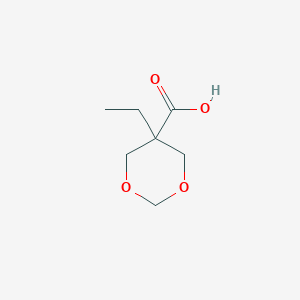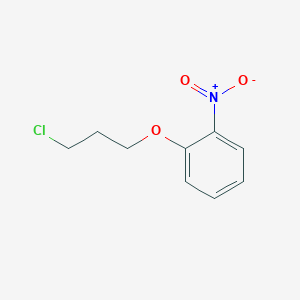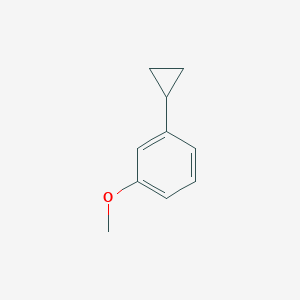
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is an organometallic compound that belongs to the class of titanocenes. It is commonly known as titanocene difluoride. This compound is characterized by the presence of two cyclopentadienyl rings and two fluorine atoms bonded to a central titanium atom. It is widely used in various fields such as medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
TiCl4+2NaC5H5→Ti(η5−C5H5)2Cl2+2NaCl
This intermediate, titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride, is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to yield the final product:
Ti(η5−C5H5)2Cl2+2HF→Ti(η5−C5H5)2F2+2HCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds such as titanium(III) chloride.
Substitution: Various substituted titanocenes depending on the substituent used.
Scientific Research Applications
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of high-performance materials, coatings, and as a photoinitiator in UV-curable resins.
Mechanism of Action
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, causing structural distortions that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which further contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-: Similar structure but with methyl groups instead of fluorine atoms.
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride: Intermediate in the synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties such as increased stability and reactivity compared to its analogs. The fluorine atoms also enhance the compound’s ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.
Properties
CAS No. |
309-89-7 |
|---|---|
Molecular Formula |
C10H10F2Ti-6 |
Molecular Weight |
216.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
InChI Key |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


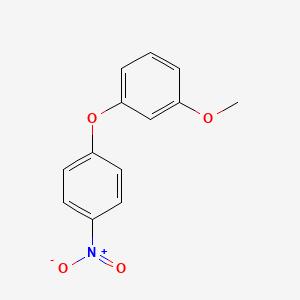
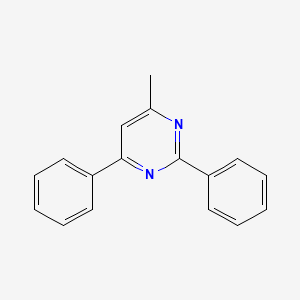


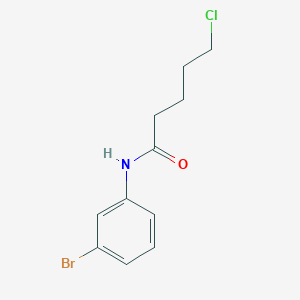
![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

